molecular formula C5H2FN3O B12343147 6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile

6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile

Katalognummer: B12343147
Molekulargewicht: 139.09 g/mol
InChI-Schlüssel: FMYFHJXAPVLFAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-3-oxo-2H-pyrazine-2-carbonitrile is a chemical compound with the molecular formula C5H2FN3O It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a fluorine atom, a nitrile group, and a ketone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3,6-difluoro-2-pyrazinecarbonitrile with benzyl alcohol, followed by debenzylation . Another method includes the reaction of 3,6-difluoro-2-pyrazinecarbonitrile with water .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-3-oxo-2H-pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-fluoro-3-hydroxy-2-pyrazinecarbonitrile, while reduction may produce 6-fluoro-3-hydroxy-2H-pyrazine-2-carbonitrile .

Wissenschaftliche Forschungsanwendungen

6-Fluoro-3-oxo-2H-pyrazine-2-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of antiviral drugs.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or antiviral effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Fluoro-3-hydroxy-2-pyrazinecarbonitrile: A closely related compound with a hydroxyl group instead of a ketone group.

    3,6-Difluoro-2-pyrazinecarbonitrile: A precursor in the synthesis of 6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile.

    6-Fluoro-3-hydroxy-2-pyrazinecarboxamide: Another derivative with potential pharmaceutical applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its fluorine atom, in particular, can significantly influence its chemical properties and interactions with biological targets .

Eigenschaften

Molekularformel

C5H2FN3O

Molekulargewicht

139.09 g/mol

IUPAC-Name

6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile

InChI

InChI=1S/C5H2FN3O/c6-4-2-8-5(10)3(1-7)9-4/h2-3H

InChI-Schlüssel

FMYFHJXAPVLFAJ-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=O)C(N=C1F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.